Cytidine-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

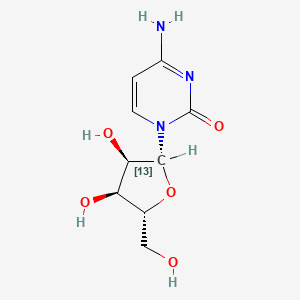

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-URLSOCJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Cytidine-¹³C

Introduction: The Role of ¹³C-Labeled Nucleosides in Modern Research

Stable isotope labeling has become an indispensable tool in the life sciences, enabling researchers to trace metabolic pathways, elucidate biomolecular structures, and quantify analytes with high precision. Among the various stable isotopes, Carbon-13 (¹³C) is of particular importance due to the central role of carbon in all known life. Cytidine, a fundamental component of ribonucleic acid (RNA), when labeled with ¹³C, becomes a powerful probe for investigating a myriad of biological processes. This technical guide provides a comprehensive overview of the core physicochemical properties of Cytidine-¹³C, offering practical insights for researchers, scientists, and drug development professionals. The incorporation of ¹³C into the cytidine molecule allows for its detection and differentiation from its natural abundance counterpart by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)[1][2][3]. This guide will delve into the structural and physical characteristics of Cytidine-¹³C, provide detailed analytical protocols, and discuss its applications in the field.

Core Physicochemical Properties of Cytidine-¹³C

The introduction of a ¹³C isotope into the cytidine molecule results in a negligible change to its fundamental chemical reactivity and physical behavior under typical experimental conditions. The primary difference lies in the nuclear properties of ¹³C versus the more abundant ¹²C, which forms the basis of its utility in isotopic labeling studies. The physicochemical properties of Cytidine-¹³C are therefore expected to be virtually identical to those of unlabeled cytidine.

Structural and Molecular Characteristics

The molecular weight of Cytidine-¹³C will vary depending on the number and position of the ¹³C atoms incorporated into the molecule. The structure remains that of a cytosine base attached to a ribose sugar via a β-N1-glycosidic bond.

| Property | Value | Source |

| Chemical Formula | C₉H₁₃N₃O₅ | [4] |

| Molecular Weight (unlabeled) | 243.22 g/mol | [4][5] |

| Molecular Weight ([1'-¹³C]) | 244.21 g/mol | |

| Molecular Weight ([¹³C₅]) | 248.18 g/mol | [6] |

| Molecular Weight ([¹³C₉]) | 252.15 g/mol | |

| Appearance | White to almost white crystalline powder | [5][7] |

| Melting Point | ~220-230 °C (decomposes) | [4][5][8] |

| pKa (amino group) | 4.22 | [9] |

| pKa (hydroxyl group) | 12.5 | [9] |

It is important to note that while the electronic structure and, consequently, the chemical properties are largely unaffected by ¹³C substitution, the vibrational frequencies of bonds involving ¹³C will be different from those with ¹²C. This can be observed in infrared (IR) and Raman spectroscopy but does not typically impact the biological function or the majority of physicochemical properties relevant to its use as a tracer.

Solubility and Stability

The solubility of Cytidine-¹³C is expected to mirror that of its unlabeled analogue. Unlabeled cytidine is freely soluble in water and less soluble in ethanol[4][9]. For practical laboratory use, stock solutions can be prepared in aqueous buffers or organic solvents like DMSO.

The stability of Cytidine-¹³C is primarily governed by its chemical nature as a nucleoside. As with unlabeled cytidine, it is susceptible to degradation under harsh acidic or basic conditions, which can lead to hydrolysis of the glycosidic bond. For long-term storage, it is recommended to store the solid compound at -20°C. Solutions should be prepared fresh, but if storage is necessary, they should be kept at -20°C or below and protected from repeated freeze-thaw cycles. The stability of the ¹³C label itself is very high, as the C-C and C-N bonds are stable covalent bonds.

Analytical Characterization of Cytidine-¹³C

The defining characteristic of Cytidine-¹³C is its isotopic enrichment, which is verified and quantified using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a powerful, non-destructive technique for confirming the position and extent of ¹³C labeling. The ¹³C nucleus has a nuclear spin of ½, making it NMR-active. The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom, providing a unique fingerprint of the molecule's carbon skeleton[10].

Experimental Protocol: ¹³C NMR Analysis of Cytidine-¹³C

Objective: To acquire a proton-decoupled ¹³C NMR spectrum to confirm the isotopic enrichment and structural integrity of Cytidine-¹³C.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Cytidine-¹³C.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the ¹³C frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters (Typical):

-

Experiment: ¹³C observe with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Pulse Width: 30-degree pulse angle to allow for a shorter relaxation delay.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: Dependent on the concentration and isotopic enrichment. For highly enriched samples, a few hundred scans may be sufficient. For low enrichment, several thousand scans may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Apply a baseline correction.

-

Reference the spectrum using the solvent signal or an internal standard (e.g., TMS).

-

Integrate the signals of interest to determine the relative isotopic enrichment at different carbon positions.

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of Cytidine-¹³C and to quantify its isotopic enrichment. The mass difference between ¹²C and ¹³C allows for the clear differentiation of labeled and unlabeled molecules.

Experimental Protocol: LC-MS Analysis of Cytidine-¹³C

Objective: To determine the molecular weight and assess the isotopic purity of Cytidine-¹³C using Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Cytidine-¹³C in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL). The mobile phase is a good diluent for the final concentration.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used for nucleoside analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to ensure good separation and peak shape.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for cytidine.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to accurately resolve the isotopic peaks.

-

Scan Range: A range that includes the expected m/z of the unlabeled and labeled cytidine (e.g., m/z 200-300).

-

Data Analysis: Extract the ion chromatogram for the expected m/z of Cytidine-¹³C. Analyze the mass spectrum of the corresponding peak to determine the molecular weight and the isotopic distribution.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of Cytidine-¹³C.

Caption: Workflow for the synthesis, characterization, and application of Cytidine-¹³C.

Applications in Research and Drug Development

The unique properties of Cytidine-¹³C make it a valuable tool in various scientific disciplines:

-

Metabolic Flux Analysis: By introducing ¹³C-labeled cytidine into a biological system, researchers can trace its incorporation into RNA and other downstream metabolites. This allows for the quantitative analysis of metabolic pathways under different physiological or pathological conditions.

-

Structural Biology: In NMR-based structural studies of RNA, uniform or selective ¹³C labeling can help in resonance assignment and the determination of the three-dimensional structure and dynamics of RNA molecules.

-

Drug Development: Cytidine-¹³C can be used as an internal standard in pharmacokinetic studies to accurately quantify the levels of cytidine-based drugs and their metabolites in biological matrices. It can also be used as a tracer to study the mechanism of action of nucleoside analogue drugs.

Conclusion

Cytidine-¹³C is a powerful and versatile tool for scientific investigation. Its physicochemical properties, being nearly identical to its natural counterpart, allow it to be a reliable tracer in biological systems without perturbing them. A thorough understanding of its characteristics and the appropriate analytical techniques for its characterization are crucial for its effective use. This guide has provided a foundational overview of the key physicochemical properties, detailed analytical protocols, and major applications of Cytidine-¹³C, aiming to equip researchers with the necessary knowledge to confidently incorporate this valuable reagent into their studies.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6175, Cytidine. Retrieved from [Link]

- Merck Index. (n.d.). Cytidine.

-

Wikipedia. (n.d.). Cytidine. Retrieved from [Link]

-

Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4764-4771. [Link]

- Fan, T. W.-M., & Lane, A. N. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. In Metabolomics (pp. 55-73). Humana, New York, NY.

-

National Institute of Standards and Technology. (n.d.). Cytidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Lane, A. N., & Fan, T. W.-M. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 84. [Link]

-

Lane, A. N., & Fan, T. W.-M. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 84. Retrieved from [Link]

-

JoVE. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cytidine. Retrieved from [Link]

-

Kladivova, M., Lehotay, J., & Hroboňová, K. (1996). Chromatographic properties of cytosine, cytidine and their synthetic analogues. Journal of Chromatography B: Biomedical Applications, 675(1), 9-15. [Link]

-

Carl ROTH. (n.d.). Cytidine, 25 g. Retrieved from [Link]

-

S. K. S. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), e109. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Cytosine, Deoxycytidine and Cytidine on BIST B+ Column. Retrieved from [Link]

-

Horn, P. J., Korte, A. R., & Chapman, K. D. (2018). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 8(4), 72. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Cytosine and Cytidine on Amaze HD Column. Retrieved from [Link]

- Kawashima, E., & Kamaike, K. (2004). Synthesis of Stable-isotope (13C and 15N) Labeled Nucleosides and Their Applications. Mini-Reviews in Organic Chemistry, 1(3), 309-332.

- Williams, R. (2022).

- Milecki, J. (2002). Specific labelling of nucleosides and nucleotides with 13C and 15N. Journal of Labelled Compounds and Radiopharmaceuticals, 45(4), 307-337.

-

University of North Texas. (n.d.). 13C-Stable Isotope Labeling. Retrieved from [Link]

-

Fiala, K. A., & Barchi, J. J. (2001). Calculation of 13C chemical shifts in rna nucleosides: structure-13C chemical shift relationships. Journal of Magnetic Resonance, 151(1), 1-8. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 3. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytidine - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Cytidine-1',2',3',4',5'-13C5 | LGC Standards [lgcstandards.com]

- 7. Cytidine | C9H13N3O5 | CID 6175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cytidine, 25 g, CAS No. 65-46-3 | Nucleosides for DNA synthesis | DNA Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 9. Cytidine [drugfuture.com]

- 10. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Abundance of ¹³C in Cytidine Nucleosides

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principles and methodologies for determining the natural abundance of Carbon-13 (¹³C) in cytidine nucleosides. Understanding the subtle variations in isotopic composition is critical for a range of applications, from metabolic flux analysis to the development of novel therapeutics.

Introduction: The Significance of Natural ¹³C Abundance in Cytidine

Cytidine, a fundamental component of ribonucleic acid (RNA), plays a pivotal role in various cellular processes. The natural abundance of the stable isotope ¹³C, which constitutes approximately 1.1% of all carbon atoms, provides a powerful endogenous tracer to probe these biological systems.[1] Variations in the ¹³C/¹²C ratio within cytidine molecules can reveal intricate details about the metabolic pathways of their synthesis and degradation.[2][3]

In the context of drug development, characterizing the ¹³C natural abundance in cytidine and its derivatives is crucial for several reasons:

-

Metabolic Flux Analysis: Tracing the flow of carbon atoms through metabolic networks.[2][3]

-

Mechanism of Action Studies: Elucidating how a drug interacts with and alters nucleotide metabolism.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of nucleoside analog drugs.[2]

-

Authenticity and Origin Assessment: Verifying the source and synthetic route of raw materials.

This guide will delve into the theoretical underpinnings of ¹³C distribution in cytidine and provide detailed, field-proven protocols for its precise measurement using state-of-the-art analytical techniques.

Theoretical Framework: ¹³C Distribution in Cytidine

The cytidine molecule is composed of a cytosine base and a ribose sugar. The natural abundance of ¹³C is not uniformly distributed across the nine carbon atoms of the molecule. This non-uniformity, known as isotopic fractionation, arises from kinetic and thermodynamic isotope effects during enzymatic reactions in the biosynthetic pathways.[4][5]

Biosynthetic Origins and Isotopic Fractionation

The pyrimidine ring of cytosine and the ribose sugar are synthesized through distinct metabolic pathways, each contributing to the final isotopic signature of the cytidine molecule. For instance, the pentose phosphate pathway, which produces the ribose precursor, is known to exhibit significant carbon isotope effects.[6] Consequently, the carbon atoms within the ribose ring will have slightly different ¹³C abundances compared to those in the pyrimidine base. These subtle variations are a rich source of information about the metabolic state of the cell.[7]

Expected ¹³C Natural Abundance in Cytidine

The following table summarizes the typical ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the carbon atoms in cytidine. While these shifts are primarily used for structural elucidation, their relative intensities in a quantitative ¹³C NMR spectrum can provide insights into the natural abundance at each position.[8][9][10][11][12]

| Carbon Position | Chemical Shift (ppm) | Notes |

| Pyrimidine Ring | ||

| C2 | ~157 | Influenced by the adjacent nitrogen atoms. |

| C4 | ~166 | Carbonyl carbon, typically deshielded. |

| C5 | ~97 | Shielded carbon in the pyrimidine ring. |

| C6 | ~142 | Double-bonded to C5. |

| Ribose Moiety | ||

| C1' | ~90 | Anomeric carbon, sensitive to conformation.[13][14] |

| C2' | ~74 | Affected by the 2'-hydroxyl group. |

| C3' | ~70 | Its chemical shift can be influenced by sugar puckering. |

| C4' | ~84 | Involved in the furanose ring structure.[13][14] |

| C5' | ~61 | Primary alcohol carbon.[13][14] |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[15][16]

Analytical Methodologies for ¹³C Abundance Determination

The precise measurement of ¹³C natural abundance in cytidine requires sophisticated analytical instrumentation. The two primary techniques employed are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the gold standard for high-precision measurement of bulk ¹³C/¹²C ratios in organic samples.[17][18][19] It provides an overall isotopic signature of the molecule rather than position-specific information.

The following diagram illustrates the typical workflow for EA-IRMS analysis of cytidine.

Caption: Workflow for ¹³C analysis of cytidine by EA-IRMS.

-

Sample Preparation:

-

Ensure the cytidine sample is pure and homogenous. Lyophilization is recommended to remove any residual water.

-

Accurately weigh 0.1-0.5 mg of the sample into a clean tin capsule. The exact mass is critical for quantitative analysis.

-

Fold the tin capsule to enclose the sample securely and eliminate atmospheric contamination.

-

-

Instrument Setup and Calibration:

-

Calibrate the IRMS system using certified reference materials with known ¹³C/¹²C ratios (e.g., IAEA-600, USGS-40).[20] This is crucial for data normalization and ensuring inter-laboratory comparability.

-

The elemental analyzer's combustion furnace should be maintained at a temperature sufficient for complete conversion of the sample to CO₂, typically >1000°C.[20]

-

-

Analysis:

-

The autosampler introduces the encapsulated sample into the combustion furnace.

-

The resulting gases (primarily CO₂, N₂, and H₂O) are swept by a helium carrier gas through a reduction furnace and a water trap.

-

The purified CO₂ is then introduced into the IRMS, where the ion currents for masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 are measured.

-

-

Data Processing:

-

The raw isotope ratios are corrected for instrumental fractionation and calibrated against the international standard Vienna Pee Dee Belemnite (VPDB).[4]

-

The final ¹³C abundance is expressed in delta (δ) notation in parts per thousand (‰).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less precise than IRMS for bulk isotopic analysis, ¹³C NMR spectroscopy offers the unique advantage of providing position-specific isotopic information.[15][16][21] This allows for the determination of ¹³C abundance at each carbon atom within the cytidine molecule.[22][23][24]

The following diagram outlines the key steps in acquiring quantitative ¹³C NMR data for cytidine.

Caption: Workflow for quantitative ¹³C NMR analysis of cytidine.

-

Sample Preparation:

-

Dissolve a precisely weighed amount of cytidine in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[8]

-

For absolute quantification, a known amount of an internal standard can be added.

-

-

NMR Data Acquisition:

-

To obtain quantitative ¹³C spectra, it is essential to suppress the Nuclear Overhauser Effect (NOE). This is achieved by using an inverse-gated proton decoupling pulse sequence.[25]

-

A long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) must be used to ensure complete relaxation of all carbon nuclei between scans.

-

A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.[15]

-

-

Data Processing and Analysis:

-

Process the raw data using Fourier transformation, followed by careful phasing and baseline correction.

-

Integrate the area of each carbon resonance. The integral of each peak is directly proportional to the number of ¹³C nuclei at that position.

-

The relative ¹³C abundance at each carbon position can be calculated by normalizing the integral of each peak to the sum of all carbon integrals.

-

Applications in Drug Development and Research

The methodologies described above have significant implications for the pharmaceutical industry and biomedical research.

-

Stable Isotope Labeling Studies: While this guide focuses on natural abundance, the techniques are directly applicable to studies using ¹³C-labeled cytidine analogs to trace their metabolic fate.[2][6][26]

-

Quality Control: Ensuring batch-to-batch consistency of synthetic nucleosides and detecting any alterations in the manufacturing process.

-

Metabolomics: Investigating how disease states or drug treatments alter nucleotide metabolism by analyzing the isotopic signatures of key metabolites like cytidine.[7][21][27]

Conclusion

The determination of natural ¹³C abundance in cytidine nucleosides is a powerful analytical tool that provides deep insights into fundamental biological processes and has practical applications in drug development. By leveraging the precision of IRMS for bulk isotopic analysis and the position-specific information from quantitative ¹³C NMR, researchers can unlock a wealth of information encoded in the isotopic composition of this essential biomolecule. Adherence to rigorous, validated protocols is paramount to ensuring the accuracy and reliability of these sensitive measurements.

References

-

Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. PubMed. Available at: [Link]

-

13C Labeled Compounds. Isotope Science / Alfa Chemistry. Available at: [Link]

-

Kozerski, L., Sierzputowska-Gracz, H., Krzyzosiak, W., Bratek-Wiewiórowska, M., Jaskólski, M., & Wiewiórowski, M. (Year). Comparative structural analysis of cytidine, ethenocytidine and their protonated salts III. 1H, 13C and 15N NMR studies at natural isotope abundance. Nucleic Acids Research. Available at: [Link]

-

Fig. S1 13 C NMR titration plots of cytidine with AgNO3 in DMSO-d6. ResearchGate. Available at: [Link]

-

Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies. Nucleic Acids Research. Available at: [Link]

-

Tang, Q., et al. (2025). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. ResearchGate. Available at: [Link]

-

Harbison, G. (2001). Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. UNL Digital Commons. Available at: [Link]

-

Jones, A. J., Grant, D. M., Winkley, M. W., & Robins, R. K. (1970). Carbon-13 nuclear magnetic resonance: naturally occurring nucleosides. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]

-

Staley, C., et al. (2014). Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. Applied and Environmental Microbiology. Available at: [Link]

-

Jones, A. J., Winkley, M. W., Grant, D. M., & Robins, R. K. (1970). Carbon-13 Nuclear Magnetic Resonance: Naturally Occurring Nucleosides. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

-

Carbon-13 Dioxide in Metabolic Research and Drug Development. Available at: [Link]

-

Common Applications of Carbon-13 in the Medical Field. Moravek. Available at: [Link]

-

Good Practice Guide for Isotope Ratio Mass Spectrometry. FIRMS Network. Available at: [Link]

-

Dorman, D. E., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy: 13C spectra of some common nucleotides. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

-

CYTIDINE;CYTOSIN-1-BETA-D-RIBOFURANOSID - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Protocols. BIOTECHNOLOGY CENTER – UW–Madison. Available at: [Link]

-

Good Practice Guide for Isotope Ratio Mass Spectrometry. IAEA. Available at: [Link]

-

Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Bosch, C., Mottier, P., & Richoz, J. (2013). Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research. Bioanalysis. Available at: [Link]

-

Good Practice Guide for Isotope Ratio Mass Spectrometry Second Edition 2018. ResearchGate. Available at: [Link]

-

δ13C = δ13Cs -δ13Cp. Biogeosciences. Available at: [Link]

-

Wieloch, T., et al. (2024). New insights into the mechanisms of plant isotope fractionation from combined analysis of intramolecular 13C and deuterium abund. bioRxiv. Available at: [Link]

-

Carbon-13. Wikipedia. Available at: [Link]

-

Lankhorst, P. P., Haasnoot, C. A., Erkelens, C., & Altona, C. (1984). Carbon-13 NMR in conformational analysis of nucleic acid fragments. Heteronuclear chemical shift correlation spectroscopy of RNA constituents. Nucleic Acids Research. Available at: [Link]

-

Le, H., et al. (2007). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of Biomolecular NMR. Available at: [Link]

-

New approaches for stable isotope ratio measurements. IAEA. Available at: [Link]

-

He, H., et al. (2016). 13C and 15N natural isotope abundance reflects breast cancer cell metabolism. Scientific Reports. Available at: [Link]

-

Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. ACD/Labs. Available at: [Link]

-

Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. Available at: [Link]

Sources

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. moravek.com [moravek.com]

- 4. bg.copernicus.org [bg.copernicus.org]

- 5. biorxiv.org [biorxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 13C and 15N natural isotope abundance reflects breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytidine(65-46-3) 13C NMR [m.chemicalbook.com]

- 9. Carbon-13 nuclear magnetic resonance: naturally occurring nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbon-13 Nuclear Magnetic Resonance: Naturally Occurring Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear magnetic resonance spectroscopy: 13C spectra of some common nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. forensic-isotopes.org [forensic-isotopes.org]

- 18. ap.smu.ca [ap.smu.ca]

- 19. www-pub.iaea.org [www-pub.iaea.org]

- 20. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 21. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 22. Comparative structural analysis of cytidine, ethenocytidine and their protonated salts III. 1H, 13C and 15N NMR studies at natural isotope abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Carbon-13 NMR in conformational analysis of nucleic acid fragments. Heteronuclear chemical shift correlation spectroscopy of RNA constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Cytidine-13C vs. Unlabeled Cytidine: Structural Equivalence and Analytical Divergence

Abstract

In the realms of metabolic research, drug development, and nucleic acid analysis, stable isotope labeling is an indispensable tool. Among the array of labeled compounds, 13C-labeled nucleosides like Cytidine-13C are fundamental for tracing, tracking, and quantifying biological processes. A frequent query from researchers pertains to the structural differences between a 13C-labeled molecule and its unlabeled, or natural abundance, counterpart. This technical guide elucidates the core principle of isotopic labeling: this compound is, for all practical purposes, structurally and functionally identical to unlabeled cytidine. The profound analytical power of this compound arises not from a structural difference, but from the subtle, yet detectable, physical distinctions of mass and nuclear spin. This guide will explore the theoretical underpinnings of this equivalence, detail the key physical differences, and provide practical insights into how these differences are leveraged in Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Cornerstone of Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell[1]. The power of this methodology hinges on a critical assumption: that the labeled molecule behaves identically to the unlabeled molecule within a biological system. The substitution of a 12-Carbon (¹²C) atom, the most abundant natural isotope, with a stable (non-radioactive) heavy isotope, 13-Carbon (¹³C), introduces a neutron into the nucleus. This change is analytically significant but biochemically silent. It does not alter the atom's electron configuration, and therefore does not change its chemical bonding properties, molecular shape, or biological reactivity. This principle of "structural and functional isomorphism" is what allows this compound to serve as a perfect tracer, or internal standard, for its natural counterpart in complex biological matrices[2][3].

Section 1: The Fundamental Structure of Cytidine

Cytidine is a pyrimidine nucleoside composed of a cytosine base attached to a ribose sugar ring. Its chemical formula is C₉H₁₃N₃O₅[4][5][6]. The specific arrangement and bonding of these atoms dictate its role as a fundamental building block of RNA and a participant in various cellular metabolic pathways[7].

Section 2: Introducing this compound: The Isotopic Twin

This compound is a variant of cytidine where one or more of the nine carbon atoms have been replaced with the ¹³C isotope. The specific position(s) of the ¹³C label can be tailored during synthesis (e.g., [1'-13C]cytidine or uniformly labeled [U-13C]cytidine) to suit the experimental requirements[8][9].

The core thesis of this guide is that this isotopic substitution induces no significant structural change . The addition of a neutron to the carbon nucleus increases its mass but does not affect the electron cloud that dictates covalent bond lengths, bond angles, and the overall three-dimensional conformation of the molecule. Therefore, this compound interacts with enzymes, transporters, and other biological molecules in a manner indistinguishable from unlabeled cytidine.

Section 3: Comparative Analysis: Structure, Mass, and Energetics

While structurally identical, crucial physical differences exist that form the basis of all analytical applications.

Structural Equivalence

The electronic potential energy surface of a molecule is not affected by isotopic substitution[10]. This means the forces governing interatomic distances and angles are unchanged. Bond lengths and angles in this compound are virtually identical to those in unlabeled cytidine. For example, a typical C-C single bond length is 1.54 Å and a C=C double bond is 1.33 Å, and these are not meaningfully altered by the presence of a ¹³C atom[11].

The Key Difference: Mass

The most significant physical difference is the molecular weight. The substitution of a single ¹²C atom with a ¹³C atom increases the molecular mass by approximately 1.00335 atomic mass units[12].

| Property | Unlabeled Cytidine | Cytidine-1'-13C | Cytidine-1',2',3',4',5'-13C5 |

| Molecular Formula | C₉H₁₃N₃O₅ | ¹³CC₈H₁₃N₃O₅ | C₄¹³C₅H₁₃N₃O₅ |

| Molecular Weight ( g/mol ) | ~243.22[4][5][6][7] | ~244.21[8] | ~248.18[13] |

| Primary Analytical Utility | Reference Standard | MS Tracer, NMR | MS Tracer, NMR |

Table 1: Comparison of Molecular Weights for Unlabeled and Variously Labeled Cytidine.

Subtle Vibrational Energy Differences & The Kinetic Isotope Effect (KIE)

The bond between a ¹³C atom and another atom (e.g., C-C or C-H) is slightly stronger and vibrates at a lower frequency than the corresponding ¹²C bond[14][15]. This is because the heavier ¹³C atom moves more slowly. This difference in vibrational energy can lead to a phenomenon known as the Kinetic Isotope Effect (KIE), where reactions involving the breaking of a bond to a ¹³C atom can proceed at a slightly slower rate[10][16][17]. However, for most biological processes, these effects are minuscule and generally considered negligible, reinforcing the utility of ¹³C as a tracer that does not perturb the system being studied[15].

Section 4: The Analytical Advantage: Why the Physical Differences Matter

The subtle differences in mass and nuclear properties are precisely what make this compound an invaluable tool for researchers. These differences are exploited by two primary analytical techniques: Mass Spectrometry and NMR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometers separate ions based on their mass-to-charge ratio (m/z). The distinct mass difference between unlabeled cytidine and this compound allows them to be easily resolved and quantified simultaneously[18][19]. This is the foundation of isotope dilution mass spectrometry, a gold-standard quantification method, and metabolic flux analysis, where the incorporation of ¹³C from a labeled precursor into various metabolites is tracked over time[20][21].

Caption: Workflow for a typical metabolic flux experiment using ¹³C labeling and LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The nucleus of the common ¹²C isotope has no nuclear spin and is therefore "NMR-invisible." In stark contrast, the ¹³C nucleus possesses a nuclear spin (I=1/2), making it "NMR-active"[22]. This fundamental difference opens up a world of sophisticated analytical possibilities. While ¹³C NMR is less sensitive than proton (¹H) NMR due to the low natural abundance of ¹³C (~1.1%), using highly enriched this compound overcomes this limitation[23]. It allows researchers to directly probe the carbon backbone of the molecule, providing detailed information about its structure, dynamics, and interactions with other molecules without the spectral crowding often seen in ¹H NMR[24].

Section 5: Practical Applications in Research and Drug Development

The unique analytical properties of this compound underpin its use in numerous applications:

-

Metabolic Flux Analysis: Tracing the path of carbon atoms from labeled precursors (like ¹³C-glucose) through metabolic networks to quantify pathway activity[3][9].

-

Nucleic Acid Studies: Investigating the synthesis, degradation, and modification of RNA and DNA in living systems[9][25].

-

Pharmacokinetics: Using ¹³C-labeled drugs as tracers to study their absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels[2].

-

Quantitative Proteomics (SILAC): While not a direct use of cytidine, the principles are the same, using ¹³C-labeled amino acids to quantify protein synthesis and turnover.

Conclusion: A Tool of Precision, Not Alteration

The core directive for researchers and drug developers is to understand that This compound is not a structurally different molecule from unlabeled cytidine . Its utility lies in its identity. The isotopic label acts as a silent flag, providing no significant perturbation to the biological system under investigation. This biochemical isomorphism, coupled with distinct, measurable physical properties, makes this compound a powerful and precise tool. It allows for the unambiguous differentiation and quantification of molecules in complex mixtures, enabling insights into dynamic biological processes that would be impossible to obtain with unlabeled compounds alone. The choice to use this compound is a choice to leverage the subtle physics of the atomic nucleus to illuminate the complex chemistry of life.

References

-

National Institute of Standards and Technology. (n.d.). Cytidine. NIST WebBook. Retrieved from [Link]

-

Jacobsen, E. N., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Jacobsen, E. N., et al. (2016). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 139(1), 43-46. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cytidine. PubChem Compound Database. Retrieved from [Link]

-

Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Analytical Chemistry, 83(17), 6646-6651. Retrieved from [Link]

-

Jacobsen, E. N., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Harvard University DASH. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic Principle of 13C-NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 7). 5.4: Infrared Spectroscopy. Retrieved from [Link]

-

Singleton, D. A., et al. (2001). 13C Kinetic Isotope Effects and the Mechanism of the Uncatalyzed Decarboxylation of Orotic Acid. Journal of the American Chemical Society, 123(12), 2879-2880. Retrieved from [Link]

-

Soderberg, T. (n.d.). The basics of 13C-NMR spectroscopy. Organic Chemistry with a Biological Emphasis Volume I. Retrieved from [Link]

-

Chapman, K. D., & Nikolau, B. J. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(9), 614. Retrieved from [Link]

-

Motori, E., & Giavalisco, P. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology, 2675, 181-194. Retrieved from [Link]

-

Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

-

Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 559. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Allen, D. K., et al. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(15), 7830-7837. Retrieved from [Link]

-

College of St. Benedict & St. John's University. (n.d.). MK13. Kinetic Isotope Effects. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

-

Quora. (2016, November 21). If C=C bonds are stronger than C-H bonds, then why does CH have a higher vibrational frequency for IR spectroscopy? Retrieved from [Link]

-

Study.com. (n.d.). Which absorbs at higher frequencies: a C-H or C-D bond? Explain in terms of absorption. Retrieved from [Link]

-

Pearson. (n.d.). A C-D (carbon–deuterium) bond is electronically much like a C-H bond... Retrieved from [Link]

-

ResearchGate. (2025, August 6). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose. Retrieved from [Link]

-

Antoniewicz, M. R. (2013). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering, 16, 55-61. Retrieved from [Link]

-

Young, J. D., & Shachar-Hill, Y. (2021). 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas. The Plant Cell, 33(5), 1594-1610. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Bond Length and Bond Strength. Retrieved from [Link]

-

Hertz, L., & Schousboe, A. (2001). Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships. Journal of Neuroscience Research, 66(5), 777-793. Retrieved from [Link]

-

ACD/Labs. (2008, May 26). Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance. Retrieved from [Link]

-

WhatMobile. (n.d.). Compare Xiaomi Redmi 12C vs Xiaomi Redmi 13C. Retrieved from [Link]

-

WebAssign. (n.d.). Bond Lengths. Retrieved from [Link]

-

GSMArena.com. (n.d.). Compare Xiaomi Redmi 13C vs. Xiaomi Redmi 12C. Retrieved from [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Cytidine [webbook.nist.gov]

- 5. akif2.tara.tsukuba.ac.jp [akif2.tara.tsukuba.ac.jp]

- 6. Cytidine | C9H13N3O5 | CID 6175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. omicronbio.com [omicronbio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. webassign.net [webassign.net]

- 12. acdlabs.com [acdlabs.com]

- 13. Cytidine-1',2',3',4',5'-13C5 | LGC Standards [lgcstandards.com]

- 14. kinetics [faculty.csbsju.edu]

- 15. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dash.harvard.edu [dash.harvard.edu]

- 18. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. researchgate.net [researchgate.net]

Applications of Cytidine-13C in metabolic research

An In-depth Technical Guide to the Applications of ¹³C-Cytidine in Metabolic Research

Abstract

Stable isotope tracing has become an indispensable tool for quantitatively interrogating cellular metabolism. Among the array of available tracers, ¹³C-labeled nucleosides offer a precise window into the complex dynamics of nucleic acid synthesis and pyrimidine metabolism. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of ¹³C-Cytidine. We move beyond simple protocols to explain the causal biochemistry and experimental logic that underpins the use of this powerful tracer. This document details its application in quantifying RNA and DNA synthesis, dissecting the pyrimidine salvage pathway, and evaluating the mechanism of action for novel therapeutics targeting nucleotide metabolism. We provide field-tested methodologies, data interpretation frameworks, and troubleshooting insights to ensure robust and reproducible experimental outcomes.

Introduction: The Rationale for Isotope Tracing with ¹³C-Cytidine

Metabolic profiling, which provides a static snapshot of metabolite concentrations, is limited in its ability to reveal the dynamic nature of biochemical networks.[1] To understand the rate and flow of molecules—the metabolic flux—we must employ tracers. Stable isotope tracing, particularly with heavy carbon (¹³C), allows us to follow the journey of a labeled precursor as it is incorporated into downstream metabolites.[2]

¹³C-Cytidine is a cytidine molecule where one or more ¹²C atoms have been replaced by the non-radioactive ¹³C isotope. Its utility stems from its central role in the pyrimidine salvage pathway . Cells have two primary routes to acquire pyrimidine nucleotides: de novo synthesis from simple precursors (like glutamine and aspartate) and the salvage pathway, which recycles pre-existing nucleosides like cytidine and uridine from the cellular environment.[3][4]

By introducing ¹³C-Cytidine, we can specifically and quantitatively track the contribution of the salvage pathway to the intracellular nucleotide pools and, subsequently, to the synthesis of RNA and DNA. This makes it an exceptionally precise tool for answering questions that tracers of central carbon metabolism, such as ¹³C-glucose, cannot resolve alone.

Core Concepts: Pyrimidine Salvage and Mass Isotopomer Analysis

The Pyrimidine Salvage Pathway

Exogenous ¹³C-Cytidine is transported into the cell where it enters the pyrimidine salvage pathway. The key transformations are:

-

Phosphorylation: Uridine-Cytidine Kinase (UCK) phosphorylates ¹³C-Cytidine to ¹³C-Cytidine Monophosphate (CMP).[3][5]

-

Further Phosphorylation: CMP is sequentially phosphorylated to ¹³C-Cytidine Diphosphate (CDP) and finally to ¹³C-Cytidine Triphosphate (CTP).

-

Incorporation into Nucleic Acids: ¹³C-CTP is a direct precursor for RNA synthesis. For DNA synthesis, ¹³C-CDP can be reduced to ¹³C-dCDP, which is then phosphorylated to ¹³C-dCTP.

-

Interconversion: A critical branch point is the deamination of cytidine to uridine, catalyzed by the enzyme Cytidine Deaminase (CDA) .[5] This means that ¹³C-Cytidine can also contribute its labeled carbon atoms to the uridine nucleotide pool (UMP, UDP, UTP).

// Invisible edges for alignment C_int -> U_int [style=invis]; } END_DOT Figure 1: ¹³C-Cytidine metabolism via the pyrimidine salvage pathway.

Mass Isotopomer Distribution Analysis (MIDA)

When a ¹³C-labeled tracer is introduced, the resulting metabolites will exist as a mixture of unlabeled molecules (M+0) and labeled molecules containing one (M+1), two (M+2), or more (M+n) ¹³C atoms. This mixture is called a Mass Isotopomer Distribution (MID).[6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to separate and quantify the fractional abundance of each isotopologue for a given metabolite.[6]

The key principle is that the rate of incorporation of the ¹³C label into a metabolite pool is directly proportional to the metabolic flux into that pool. By measuring the change in the MID over time, we can calculate the rates of synthesis and turnover.

Application I: Quantifying Nucleic Acid Synthesis & Turnover

A primary application of ¹³C-Cytidine is to measure the synthesis and degradation rates of RNA and DNA. Traditional methods often rely on blocking transcription or using radioactive labels, which can perturb the system. Stable isotope tracing provides a less invasive, more dynamic measurement.[7]

Causality Behind Experimental Choices

Why use ¹³C-Cytidine? While ¹³C-glucose can label the ribose backbone of nucleotides, it does so through central carbon metabolism, confounding the signal with glycolysis and the pentose phosphate pathway. ¹³C-Cytidine directly interrogates the pyrimidine salvage pathway, providing a cleaner and more direct measurement of flux into RNA/DNA from this specific route.[8] This is crucial in contexts where salvage pathways are dysregulated, such as in certain cancers.[4]

Experimental Workflow: Pulse-Chase Labeling

A pulse-chase experiment is the gold standard for measuring turnover.

-

Pulse: Cells are incubated for a defined period with medium containing ¹³C-Cytidine. During this "pulse," newly synthesized RNA incorporates the ¹³C label.

-

Chase: The labeling medium is removed, cells are washed, and fresh, unlabeled medium is added.

-

Time Points: Cells are harvested at multiple time points during the pulse (to measure the synthesis rate) and the chase (to measure the decay rate).

Data Analysis: Calculating Synthesis Rate

The fractional synthesis rate (FSR) of RNA can be determined by measuring the isotopic enrichment in the product (RNA-derived cytidine) relative to the precursor (intracellular CTP pool) over time.

The enrichment of the precursor pool (intracellular ¹³C-CTP) must also be measured at each time point to accurately model the incorporation kinetics. The rate of labeling in RNA-derived cytidine (E_RNA(t)) follows a first-order kinetic model:

E_RNA(t) = E_precursor_avg × (1 - e^(-k_syn × t))

Where:

-

E_RNA(t) is the enrichment of ¹³C-Cytidine in RNA at time t.

-

E_precursor_avg is the average enrichment of the precursor ¹³C-CTP pool during the pulse.

-

k_syn is the fractional synthesis rate constant.

By fitting the experimental data of RNA enrichment over time to this equation, the synthesis rate (k_syn) can be calculated.[7][9] RNA half-life is then calculated as ln(2) / k_deg, where k_deg is the degradation rate constant determined from the chase phase data.

Application II: Probing Drug Mechanism of Action

¹³C-Cytidine is a powerful tool for pharmacodynamic studies, particularly for drugs targeting nucleotide metabolism. A prime example is the evaluation of Cytidine Deaminase (CDA) inhibitors.

The Challenge: Cytidine Deaminase and Drug Resistance

CDA rapidly converts cytidine-based anticancer drugs (e.g., Gemcitabine, Ara-C) into their inactive uridine analogs, which is a major mechanism of drug resistance.[10][11] Developing effective CDA inhibitors is therefore a key therapeutic strategy.

A Self-Validating System to Measure CDA Inhibition

Using ¹³C-Cytidine provides a direct, functional assay of CDA activity inside the cell.

-

Baseline: Treat cells with ¹³C-Cytidine alone. Measure the MIDs of intracellular cytidine, uridine, CTP, and UTP. The flux of ¹³C from cytidine to uridine is a direct measure of baseline CDA activity.

-

Inhibition: Treat cells with a CDA inhibitor (e.g., Tetrahydrouridine) followed by ¹³C-Cytidine.

-

Quantification: Re-measure the MIDs. A successful inhibitor will cause a significant decrease in the abundance of ¹³C-labeled uridine and UTP, with a corresponding accumulation of ¹³C in the cytidine and CTP pools.

This experimental design is self-validating because the tracer allows for the simultaneous measurement of the target effect (decreased ¹³C-Uridine) and substrate accumulation (increased ¹³C-Cytidine), confirming the drug is acting on its intended target.

// Nodes C_in [label="¹³C-Cytidine"]; CTP_pool [label="¹³C-CTP Pool", shape=cylinder, fillcolor="#F1F3F4"]; UTP_pool [label="¹³C-UTP Pool", shape=cylinder, fillcolor="#F1F3F4"]; CDA [label="CDA", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; CDA_inhibitor [label="CDA Inhibitor\n(e.g., THU)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationships C_in -> CTP_pool [label="Phosphorylation", color="#4285F4"]; C_in -> CDA; CDA -> UTP_pool [label="Deamination &\nPhosphorylation"]; CDA_inhibitor -> CDA [arrowhead=tee, color="#EA4335"];

// Annotation {rank=same; CTP_pool; CDA; UTP_pool;} { node [shape=plaintext, fontsize=9, fontcolor="#202124"]; annotation1 [label="Measure Accumulation:\nHigh ¹³C Enrichment"]; annotation2 [label="Measure Blockade:\nLow ¹³C Enrichment"]; CTP_pool -> annotation1 [style=invis]; UTP_pool -> annotation2 [style=invis]; } } END_DOT Figure 3: Logic of using ¹³C-Cytidine to validate CDA inhibitor activity.

Methodologies: A Practical Guide

This section consolidates the workflow into a practical, step-by-step protocol.

Step 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells to achieve 60-70% confluency at the time of harvest. Consistency in cell density is critical as it affects label incorporation rates.

-

Labeling Medium: Prepare growth medium by replacing standard cytidine with [U-¹³C₉, ¹⁵N₃]-Cytidine or another desired isotopologue. A typical concentration is 10-100 µM, but this should be optimized for your cell line.

-

Labeling (Pulse): Aspirate standard medium, wash once with PBS, and add the ¹³C-Cytidine labeling medium. Incubate for desired time points (e.g., 0, 1, 4, 8, 24 hours).

Step 2: Metabolite Quenching and Extraction

The goal is to instantly halt all enzymatic activity to preserve the metabolic snapshot.

-

Quenching: Place the culture dish on dry ice. Aspirate the medium. Add 1 mL of ice-cold 80% methanol (-80°C).

-

Scraping: Scrape the frozen cells into the methanol solution and transfer the lysate to a microcentrifuge tube.

-

Phase Separation: Add 500 µL of ice-cold water and 1 mL of ice-cold chloroform to the lysate. Vortex vigorously for 10 minutes at 4°C.

-

Centrifugation: Centrifuge at max speed for 15 minutes at 4°C. Three layers will form: an upper aqueous/polar layer (containing nucleotides), a protein disc, and a lower organic/lipid layer.

-

Collection: Carefully collect the upper aqueous layer into a new tube and store it at -80°C until analysis.

Step 3: RNA Extraction and Hydrolysis

For RNA turnover analysis, a parallel dish should be used for RNA extraction.

-

RNA Isolation: Lyse cells directly in the dish using TRIzol or a similar reagent and proceed with a standard RNA extraction protocol (e.g., chloroform extraction and isopropanol precipitation).

-

RNA Digestion: To ~1-5 µg of purified RNA, add nuclease P1 and incubate at 37°C for 2-4 hours to digest the RNA into nucleoside monophosphates. Subsequently, add bacterial alkaline phosphatase and incubate for another 1-2 hours to dephosphorylate to nucleosides.

Step 4: LC-MS/MS Analysis

-

Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or ion-pairing reversed-phase column for optimal separation of polar molecules like nucleosides and nucleotides.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Define specific precursor-product ion transitions (Q1/Q3) for each isotopologue of interest.

| Analyte | Isotopologue | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Rationale |

| Cytidine | M+0 | 244.1 | 112.1 | Unlabeled Precursor -> Unlabeled Base |

| Cytidine | M+9 | 253.1 | 117.1 | Fully Labeled Precursor -> Labeled Base |

| Uridine | M+0 | 245.1 | 113.1 | Unlabeled Precursor -> Unlabeled Base |

| Uridine | M+9 | 254.1 | 118.1 | Labeled Precursor -> Labeled Base |

| CTP | M+0 | 482.0 | 112.1 | Unlabeled Precursor -> Unlabeled Base |

| CTP | M+9 | 491.0 | 117.1 | Labeled Precursor -> Labeled Base |

| Table 1: Example MRM transitions for unlabeled (M+0) and fully ¹³C-labeled (M+9, assuming a [U-¹³C₉]-Cytidine tracer) analytes. These values are theoretical and must be empirically optimized on your instrument. |

Step 5: Data Correction and Interpretation

-

Natural Abundance Correction: Raw MS data must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes, which contribute to the M+1 and M+2 peaks even in unlabeled samples. Several algorithms and software packages are available for this correction.

-

Calculate Fractional Enrichment: For each metabolite at each time point, calculate the fractional enrichment (FE) as the sum of the areas of all labeled peaks divided by the sum of the areas of all isotopologue peaks (labeled and unlabeled).

Conclusion: A Precision Tool for Modern Metabolic Research

¹³C-Cytidine is more than just another tracer; it is a precision instrument for dissecting one of the most fundamental processes in the cell: nucleic acid synthesis. Its power lies in its ability to isolate and quantify the flux through the pyrimidine salvage pathway, providing clarity that is unattainable with more general tracers. For researchers in oncology, virology, and drug development, mastering the application of ¹³C-Cytidine opens the door to a deeper, more dynamic understanding of cellular physiology and pathology. The methodologies and principles outlined in this guide provide a robust framework for designing, executing, and interpreting these powerful experiments.

References

-

Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. (2024). MDPI. [Link]

-

A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo. (1983). Analytical Biochemistry. [Link]

-

Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging. (2023). bioRxiv. [Link]

-

Subcellular mRNA kinetic modeling reveals nuclear retention as rate-limiting. (2024). bioRxiv. [Link]

-

Methods for Measuring Tissue RNA Turnover. (2000). Current Opinion in Clinical Nutrition and Metabolic Care. [Link]

-

Kinetics effects and modeling of mRNA turnover. (2015). Wiley Interdisciplinary Reviews: RNA. [Link]

-

Kinetics effects and modeling of mRNA turnover. (2015). ResearchGate. [Link]

-

Kinetics effects and modeling of mRNA turnover. (2015). Semantic Scholar. [Link]

-

High information throughput analysis of nucleotides and their isotopically enriched isotopologues by direct-infusion FTICR-MS. (2014). Analytical Chemistry. [Link]

-

Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2022). Frontiers in Oncology. [Link]

-

Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges. (2014). Current Opinion in Biotechnology. [Link]

-

Visualization of purine and pyrimidine de novo synthesis and salvage pathway activity in single-cell using Carbon Isotope Imaging and Spectral Tracing (CIIST). (2023). ResearchGate. [Link]

-

Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. (2014). Nucleic Acids Research. [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2014). Frontiers in Plant Science. [Link]

-

Quantitative determination of the cytidine deaminase inhibitor tetrahydrouridine (THU) in mouse plasma by liquid chromatography/electrospray ionization tandem mass spectrometry. (2007). Rapid Communications in Mass Spectrometry. [Link]

-

Can cytidine deaminase be used as predictive biomarker for gemcitabine toxicity and response?. (2017). British Journal of Clinical Pharmacology. [Link]

-

Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2022). Journal of Proteome Research. [Link]

-

Dynamic transcriptome analysis measures rates of mRNA synthesis and decay in yeast. (2011). Molecular Systems Biology. [Link]

-

Correction of 13C mass isotopomer distributions for natural stable isotope abundance. (1996). Journal of Mass Spectrometry. [Link]

-

Synthesis and NMR of RNA with selective isotopic enrichment in the bases. (1995). Nucleic Acids Research. [Link]

-

Repression of human activation induced cytidine deaminase by miR-93 and miR-155. (2011). BMC Cancer. [Link]

-

C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. (2016). Shimadzu. [Link]

-

Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. (2022). Frontiers in Plant Science. [Link]

-

Importance of pyrimidine nucleotide salvage pathways for DNA synthesis in skin. (1978). Journal of Investigative Dermatology. [Link]

-

Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. (2014). Agilent Technologies. [Link]

-

Guide to cell extraction, sample normalisation and sample submission for metabolomics. (n.d.). University of Oxford. [Link]

-

Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). MDPI. [Link]

-

The Emerging Role of Cytidine Deaminase in Human Diseases: A New Opportunity for Therapy?. (2019). Journal of Oncology. [Link]

-

Cytidine Deaminase Resolves Replicative Stress and Protects Pancreatic Cancer from DNA-Targeting Drugs. (2024). Cancer Research. [Link]

-

Integrative Analyses of Pyrimidine Salvage Pathway-Related Genes Revealing the Associations Between UPP1 and Tumor Microenvironment. (2022). Frontiers in Immunology. [Link]

-

Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. (2020). Plant Physiology. [Link]

Sources

- 1. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 4. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for measuring tissue RNA turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High information throughput analysis of nucleotides and their isotopically enriched isotopologues by direct-infusion FTICR-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dynamic transcriptome analysis measures rates of mRNA synthesis and decay in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Can cytidine deaminase be used as predictive biomarker for gemcitabine toxicity and response? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative determination of the cytidine deaminase inhibitor tetrahydrouridine (THU) in mouse plasma by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis [mdpi.com]

- 11. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Uniformly Labeled Cytidine-¹³C: From Sourcing to Application

For researchers, scientists, and drug development professionals, the precise tracking of molecules in complex biological systems is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has become an indispensable tool, offering a non-radioactive method to elucidate metabolic pathways, determine macromolecular structures, and quantify drug metabolism. Among the array of labeled compounds, uniformly labeled Cytidine-¹³C stands out for its utility in studying nucleic acid biochemistry and pharmacology. This in-depth technical guide provides a comprehensive overview of commercially available uniformly labeled Cytidine-¹³C, detailing supplier specifications, critical quality attributes, and in-depth application protocols to empower your research.

The Foundational Role of Uniform ¹³C Labeling

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. In the case of uniformly labeled Cytidine-¹³C, all nine carbon atoms in the cytidine molecule are replaced with the ¹³C isotope. This comprehensive labeling provides a distinct mass shift and, crucially for Nuclear Magnetic Resonance (NMR) spectroscopy, active spin properties that enable a suite of powerful analytical techniques.

The decision to use a uniformly labeled compound over a site-specifically labeled one is driven by the experimental question. Uniform labeling is particularly advantageous in NMR studies of RNA structure and dynamics. The presence of ¹³C at every carbon position significantly enhances the signal-to-noise ratio, which is critical when working with low-abundance biological samples.[] Furthermore, it allows for the use of heteronuclear correlation experiments to trace the entire carbon skeleton of the molecule, providing a wealth of structural information.[2][3] In contrast, site-specific labeling is often employed to probe a particular metabolic step or a specific atomic position within a molecule.

Commercial Suppliers and Product Specifications

A critical first step for any research endeavor is the procurement of high-quality reagents. Several reputable commercial suppliers specialize in the synthesis and purification of uniformly labeled Cytidine-¹³C. While product offerings and specifications can vary, key quality attributes to consider include isotopic enrichment, chemical purity, and the analytical methods used for verification. Below is a comparative overview of offerings from leading suppliers.

| Supplier | Product Name/Description | Isotopic Enrichment (%) | Chemical Purity (%) | Analytical Methods |

| Cambridge Isotope Laboratories, Inc. | Cytidine (¹³C₉, 98%; ¹⁵N₃, 96-98%) | ¹³C: 98, ¹⁵N: 96-98 | Not explicitly stated | Mass Spectrometry, NMR |

| Cytidine (ribose-¹³C₅, 98%) | ¹³C: 98 | Not explicitly stated | Mass Spectrometry, NMR | |

| Omicron Biochemicals, Inc. | [1',2',3',4',5'-¹³C₅]cytidine | >98 | Not explicitly stated | Not explicitly stated |

| LGC Standards | Cytidine-1',2',3',4',5'-¹³C₅ | Not explicitly stated | >95 | HPLC |

| Silantes | Cytidine (U-¹³C) | >98 | >95 | Not explicitly stated |

| BOC Sciences | cytidine-[1',2',3',4',5'-¹³C₅] | 98 atom % ¹³C | 98 by CP | Not explicitly stated |

This table is a summary based on publicly available data and is not exhaustive. Researchers should always consult the supplier's Certificate of Analysis for lot-specific information.[4][5][6][7][8][]

A Certificate of Analysis (CoA) is a critical document that provides detailed information about the quality and purity of a specific batch of a compound.[10][] When sourcing uniformly labeled Cytidine-¹³C, it is imperative to request and review the CoA to ensure it meets the stringent requirements of your experimental setup. Key information to look for in a CoA includes:

-

Isotopic Enrichment: Confirms the percentage of ¹³C incorporation.

-

Chemical Purity: Typically determined by HPLC, this indicates the percentage of the desired compound relative to any impurities.

-

Mass Spectrometry Data: Verifies the correct mass of the labeled compound.

-

NMR Spectra: Provides structural confirmation and can also be used to assess isotopic enrichment.

Core Applications and Methodologies

The utility of uniformly labeled Cytidine-¹³C spans a wide range of applications in biomedical research and drug development. Here, we delve into two key areas: Biomolecular NMR and Metabolic Labeling for Mass Spectrometry.

Biomolecular NMR: Unraveling RNA Structure and Dynamics

Uniform ¹³C labeling is a cornerstone of modern NMR spectroscopy for the study of RNA.[2][3] The enhanced signal and the ability to perform through-bond correlation experiments are instrumental in overcoming the spectral overlap that often plagues the study of large RNA molecules.[12][13]

The primary advantage of uniform ¹³C labeling in RNA NMR is the significant increase in sensitivity.[] This allows for the study of larger and more complex RNA molecules that would otherwise be intractable with natural abundance ¹³C (1.1%). Furthermore, the presence of ¹³C at adjacent carbon atoms gives rise to ¹³C-¹³C scalar couplings, which can be exploited in a variety of multidimensional NMR experiments to trace the connectivity of the entire carbon skeleton of the ribose and base moieties.[3] This is invaluable for the sequential assignment of resonances, a critical first step in any structural study.

The most common method for producing uniformly ¹³C-labeled RNA for NMR studies is through in-vitro transcription using T7 RNA polymerase. This involves the enzymatic synthesis of the RNA of interest from a DNA template using uniformly ¹³C-labeled ribonucleoside triphosphates (rNTPs).

Caption: Workflow for producing uniformly ¹³C-labeled RNA for NMR studies.

Protocol: Preparation of Uniformly ¹³C-Labeled RNA

-

Synthesis of ¹³C-labeled CTP: Uniformly labeled Cytidine-¹³C is enzymatically phosphorylated to the triphosphate form (¹³C-CTP) using commercially available kinase enzymes.

-

In-Vitro Transcription: The ¹³C-CTP, along with the other three (unlabeled or labeled) rNTPs, is used in an in-vitro transcription reaction with a linearized DNA template containing a T7 promoter and the sequence of the RNA of interest.

-

Purification: The resulting labeled RNA is purified from the transcription reaction mixture, typically by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Sample Preparation: The purified RNA is desalted and exchanged into a suitable NMR buffer. The sample is then annealed to ensure proper folding before being transferred to an NMR tube.

Metabolic Labeling for Mass Spectrometry: Tracing Cellular Pathways

Metabolic labeling with stable isotopes, coupled with mass spectrometry, is a powerful technique for studying the dynamics of RNA metabolism, including synthesis, degradation, and post-transcriptional modifications.[14][15] Uniformly labeled Cytidine-¹³C can be introduced into cell culture media, where it is taken up by cells and incorporated into their nucleotide pools and newly synthesized RNA.

In mass spectrometry-based metabolic studies, the mass shift introduced by the isotopic label is the key parameter that is measured. Uniformly labeled Cytidine-¹³C provides a significant mass shift (9 Daltons) compared to its unlabeled counterpart, which allows for clear differentiation between pre-existing and newly synthesized RNA populations. This large mass shift also helps to move the isotopic cluster of the labeled compound away from that of the unlabeled compound, simplifying data analysis.

Caption: Workflow for metabolic labeling of RNA with uniformly ¹³C-labeled cytidine.

Protocol: Quantification of RNA Synthesis and Turnover

-

Cell Culture and Labeling: Cells are grown in a medium containing uniformly labeled Cytidine-¹³C for a defined period. The duration of labeling can be varied to study different aspects of RNA metabolism (e.g., short pulses for synthesis rates, longer time courses for turnover).

-

RNA Extraction: Total RNA is extracted from the cells using standard protocols.

-

Enzymatic Digestion: The purified RNA is enzymatically digested to its constituent nucleosides using a cocktail of nucleases and phosphatases.

-

LC-MS/MS Analysis: The resulting mixture of nucleosides is separated by liquid chromatography and analyzed by tandem mass spectrometry. The relative abundance of labeled versus unlabeled cytidine is quantified by monitoring the specific mass transitions for each species.

Drug Development Applications

In the realm of drug development, stable isotope-labeled compounds are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates.[16][17][18] Uniformly labeled Cytidine-¹³C can be used as an internal standard in quantitative bioanalytical assays to ensure accuracy and precision.[16] Furthermore, incorporating a ¹³C label into a nucleoside analog drug candidate can facilitate the identification and quantification of its metabolites in complex biological matrices.[19]

Conclusion

Uniformly labeled Cytidine-¹³C is a versatile and powerful tool for researchers in the life sciences. Its commercial availability from a range of specialized suppliers, coupled with its broad applicability in advanced analytical techniques, makes it an invaluable resource for elucidating the intricate workings of nucleic acid biology and accelerating the development of new therapeutics. By carefully considering supplier specifications and implementing robust experimental protocols, researchers can harness the full potential of this stable isotope-labeled compound to drive their scientific discoveries forward.

References